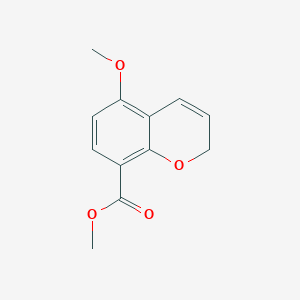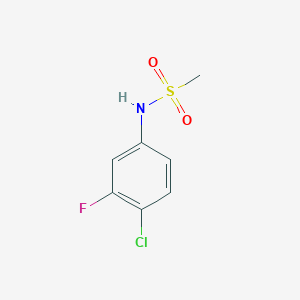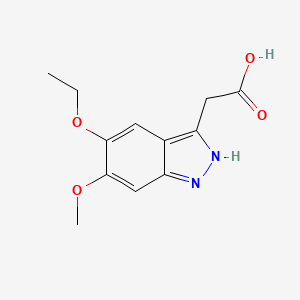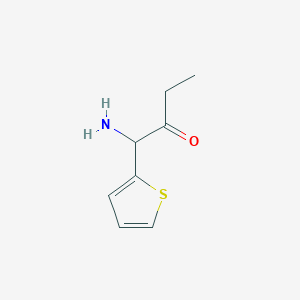![molecular formula C9H15BrO B13173461 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane is an organic compound with the molecular formula C₉H₁₅BrO. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to an oxolane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane typically involves the bromination of a cyclopropylmethyl precursor followed by a coupling reaction with an oxolane derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include cyclopropylmethyl derivatives.
科学的研究の応用
3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.
類似化合物との比較
Similar Compounds
- 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane
- 3-{[1-(Iodomethyl)cyclopropyl]methyl}oxolane
- 3-{[1-(Hydroxymethyl)cyclopropyl]methyl}oxolane
Uniqueness
3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H15BrO |
|---|---|
分子量 |
219.12 g/mol |
IUPAC名 |
3-[[1-(bromomethyl)cyclopropyl]methyl]oxolane |
InChI |
InChI=1S/C9H15BrO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h8H,1-7H2 |
InChIキー |
UYQJPRWPIMHWOT-UHFFFAOYSA-N |
正規SMILES |
C1COCC1CC2(CC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)



![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)





![5-[4-(Methylsulfanyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13173451.png)

